REACTION_CXSMILES
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O=C1[S:6][N:5]=[C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])O1.[C:12]1([CH3:20])[CH:17]=[CH:16][C:15]([C:18]#[N:19])=[CH:14][CH:13]=1>>[C:12]1([CH3:20])[CH:17]=[CH:16][C:15]([C:18]2[S:6][N:5]=[C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:19]=2)=[CH:14][CH:13]=1
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Name
|
|
Quantity
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7.48 g
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Type
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reactant
|
Smiles
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O=C1OC(=NS1)C(=O)OCC
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Name
|
|
Quantity
|
50 g
|
Type
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reactant
|
Smiles
|
C1(=CC=C(C=C1)C#N)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
was concentrated under vacuum to 90° C (0.5 torr)
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Name
|
|
Type
|
product
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Smiles
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C1(=CC=C(C=C1)C1=NC(=NS1)C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 41.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |